- Method for producing esters, Japan, , ,

Cas no 89-48-5 ((±)-Menthyl Acetate)

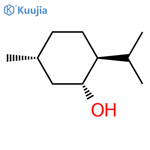

(±)-Menthyl Acetate structure

商品名:(±)-Menthyl Acetate

(±)-Menthyl Acetate 化学的及び物理的性質

名前と識別子

-

- (1R,2S,5R)-rel-2-Isopropyl-5-methylcyclohexyl acetate

- Menthyl acetate

- 1-Isopropyl-4-methylcyclohex-2-yl acetate

- Menthol, acetate

- Menthyl acetate racemic

- FEMA Number 2668

- Cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate

- Acetic acid, p-menth-3-yl ester, dl-

- (+)-Neomenthyl acetate

- (+/-)-Menthyl acetate

- XHXUANMFYXWVNG-UHFFFAOYSA-N

- d-Neomenthyl acetate

- 2-Isopropyl-5-methylcyclohexyl acetate

- 5-Methyl-2-(1-methylethyl)cyclohexanol acetate

- l-Menthyl acetate (natural)

- FEMA No. 2668

- Neomenthol acetate

- NS

- Cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate, (1R,2S,5R)-rel- (9CI)

- Cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate, (1α,2β,5α)- (ZCI)

- Menthol, acetate, cis-1,3,trans-1,4- (8CI)

- (±)-Menthol acetate

- (±)-Menthyl acetate

- dl-Menthyl acetate

- Menthol acetate

- (±)-Menthyl Acetate

-

- MDL: MFCD00063644

- インチ: 1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m1/s1

- InChIKey: XHXUANMFYXWVNG-ADEWGFFLSA-N

- ほほえんだ: C([C@@H]1CC[C@@H](C)C[C@H]1OC(=O)C)(C)C

計算された属性

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 3.6

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 無色透明の液体、ハッカ油の香りとバラの香り

- 密度みつど: 0.922 g/mL at 25 °C(lit.)

- ゆうかいてん: 25°C

- ふってん: 228-229 °C(lit.)

- フラッシュポイント: 華氏温度:197.6°f< br / >摂氏度:92°C< br / >

- 屈折率: n20/D 1.447(lit.)

- ようかいせい: 水に微溶解し、アルコール/エーテルと混和可能

- FEMA: 2668

- ひせんこうど: D20 -79.42°

- マーカー: 13,5863

(±)-Menthyl Acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1291560-500g |

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate, (1R,2S,5R)-rel- |

89-48-5 | 98% | 500g |

$245 | 2023-05-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M304849-25g |

(±)-Menthyl Acetate |

89-48-5 | ≥98% | 25g |

¥84.90 | 2023-09-01 | |

| Chemenu | CM202308-500g |

L-Menthyl acetate |

89-48-5 | 95% | 500g |

$359 | 2021-06-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M63460-500ml |

(1R,2S,5R)-rel-2-Isopropyl-5-methylcyclohexyl acetate |

89-48-5 | 500ml |

¥1399.0 | 2021-09-04 | ||

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S68701-100ml |

Menthyl acetate |

89-48-5 | 97% | 100ml |

¥380.00 | 2021-09-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-235587-25 ml |

Menthyl acetate, |

89-48-5 | ≥97% | 25 ml |

¥338.00 | 2023-09-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M304849-100g |

(±)-Menthyl Acetate |

89-48-5 | ≥98% | 100g |

¥269.90 | 2023-09-01 | |

| A2B Chem LLC | AI59761-25g |

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate, (1R,2S,5R)-rel- |

89-48-5 | 98% | 25g |

$12.00 | 2023-12-29 | |

| eNovation Chemicals LLC | D279914-5g |

(1R,2S,5R)-rel-2-Isopropyl-5-methylcyclohexyl acetate |

89-48-5 | 97% | 5g |

$130 | 2024-05-23 | |

| 1PlusChem | 1P00IG0H-500g |

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate, (1R,2S,5R)-rel- |

89-48-5 | 98% | 500g |

$218.00 | 2024-04-20 |

(±)-Menthyl Acetate 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

はんのうじょうけん

1.1 Catalysts: Ceria , Yttrium sesquioxide Solvents: Acetonitrile ; 4 h, reflux

リファレンス

- Synthesis of a ceria-yttria based strong Lewis acid heterogeneous catalyst: application to chemoselective acylation and ene reactions, Journal of Molecular Catalysis A: Chemical, 2006, 245(1-2), 255-259

ごうせいかいろ 3

はんのうじょうけん

1.1 Catalysts: Tin(2+), [5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κN24]-, (… Solvents: Acetonitrile ; 5 min, rt

リファレンス

- Highly efficient and selective acetylation of alcohols and phenols with acetic anhydride catalyzed by a high-valent tin(IV) porphyrin, Sn(TPP)(BF4)2, Journal of Molecular Catalysis A: Chemical, 2007, 274(1-2), 217-223

ごうせいかいろ 4

ごうせいかいろ 5

ごうせいかいろ 6

ごうせいかいろ 7

ごうせいかいろ 8

ごうせいかいろ 9

ごうせいかいろ 10

ごうせいかいろ 11

はんのうじょうけん

1.1 Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Dichloromethane ; rt; 30 min, rt

1.2 6 h, rt

1.3 Reagents: Water ; cooled

1.2 6 h, rt

1.3 Reagents: Water ; cooled

リファレンス

- Nucleophilic acyl substitutions of anhydrides with protic nucleophiles catalyzed by amphoteric, oxomolybdenum species, Journal of Organic Chemistry, 2005, 70(4), 1188-1197

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: 1-Methylimidazole Solvents: Dichloromethane ; 3 h, rt

リファレンス

- Practical and efficient acylation and tosylation of sterically hindered alcohols catalyzed with 1-methylimidazole, Chemical Research in Chinese Universities, 2010, 26(1), 55-59

ごうせいかいろ 13

ごうせいかいろ 14

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; 0.5 h, rt

リファレンス

- Rational Design of an L-Histidine-Derived Minimal Artificial Acylase for the Kinetic Resolution of Racemic Alcohols, Journal of the American Chemical Society, 2004, 126(39), 12212-12213

ごうせいかいろ 16

ごうせいかいろ 17

ごうせいかいろ 18

ごうせいかいろ 19

(±)-Menthyl Acetate Raw materials

(±)-Menthyl Acetate Preparation Products

(±)-Menthyl Acetate 関連文献

-

T. S. Patterson,Charles Buchanan J. Chem. Soc. 1940 290

-

Vital A. Yazerski,Peter Spannring,David Gatineau,Charlotte H. M. Woerde,Sara M. Wieclawska,Martin Lutz,Henk Kleijn,Robertus J. M. Klein Gebbink Org. Biomol. Chem. 2014 12 2062

-

Timothy R. Ramadhar,Shao-Liang Zheng,Yu-Sheng Chen,Jon Clardy Chem. Commun. 2015 51 11252

-

J. P. Metherall,R. C. Carroll,S. J. Coles,M. J. Hall,M. R. Probert Chem. Soc. Rev. 2023 52 1995

-

Ashley D. Cardenal,Timothy R. Ramadhar CrystEngComm 2021 23 7570

-

6. 301. The influence of solvents and other factors on the rotation of optically active compounds. Part XXXVI. Asymmetric solvent actionT. S. Patterson,Alexander H. Lamberton J. Chem. Soc. 1937 1453

-

Jingjing Qiao,Duxia Yang,Yingting Feng,Wan Wei,Xun Liu,Yinjun Zhang,Jianyong Zheng,Xiangxian Ying RSC Adv. 2023 13 10468

-

Shu-Qin Qin,Qian-Ying Gan,Wei Xu,Ren-Wang Jiang CrystEngComm 2022 24 4144

-

Shu-Qin Qin,Wei Xu,Wen-Cai Ye,Ren-Wang Jiang CrystEngComm 2022 24 8060

-

10. CCXLV.—Optical activity and the polarity of substituent groups. Part XIV. Influence of substituent poles and dipoles on the rotatory power of l-menthyl acetateH. Gordon Rule,R. H. Thompson,A. Robertson J. Chem. Soc. 1930 1887

89-48-5 ((±)-Menthyl Acetate) 関連製品

- 76-49-3(Bornyl acetate)

- 2623-23-6(Menthyl acetate)

- 29066-34-0(menthyl acetate)

- 77341-67-4(4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid)

- 16409-46-4(2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate)

- 32210-23-4(4-tert-Butylcyclohexyl acetate)

- 77-54-3((+)-cedryl acetate)

- 88-41-5(2-Tert-Butylcyclohexyl acetate)

- 125-12-2(isobornyl acetate)

- 5726-19-2(2-Methylcyclohexyl Acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89-48-5)(±)-Menthyl Acetate

清らかである:99%

はかる:500g

価格 ($):196.0